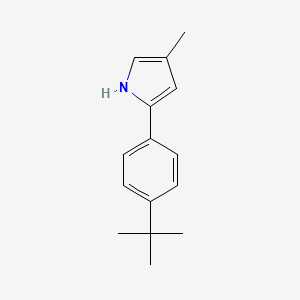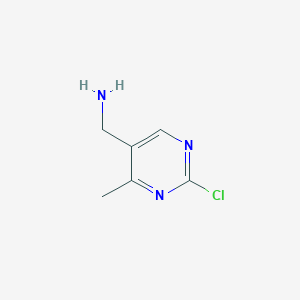
2,3,5-Tripropyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Tripropyl-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a five-membered ring structure with nitrogen as a heteroatom. This compound is notable for its three propyl groups attached at the 2, 3, and 5 positions of the pyrrole ring. Pyrroles are significant in organic chemistry due to their presence in various natural products and their utility in synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tripropyl-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of terminal alkynes with nitriles in the presence of a catalyst such as Cp2TiCl2 and EtAlCl2. This multicomponent reaction yields 2,3,5-substituted pyrroles with varying yields depending on the specific reactants and conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Tripropyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring, typically using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of pyrrole-2,3,5-tricarboxylic acid derivatives.
Reduction: Formation of 2,3,5-tripropyl-1H-pyrrolidine.
Substitution: Formation of N-alkyl or N-acyl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2,3,5-Tripropyl-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Wirkmechanismus
The mechanism of action of 2,3,5-Tripropyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5-Triphenyl-1H-pyrrole: Similar structure but with phenyl groups instead of propyl groups.
2,3,5-Trimethyl-1H-pyrrole: Similar structure but with methyl groups instead of propyl groups.
2,3,5-Trisubstituted pyrroles: General class of compounds with various substituents at the 2, 3, and 5 positions.
Uniqueness
2,3,5-Tripropyl-1H-pyrrole is unique due to its specific propyl substitutions, which confer distinct chemical and physical properties compared to other pyrrole derivatives.
Eigenschaften
Molekularformel |
C13H23N |
|---|---|
Molekulargewicht |
193.33 g/mol |
IUPAC-Name |
2,3,5-tripropyl-1H-pyrrole |
InChI |
InChI=1S/C13H23N/c1-4-7-11-10-12(8-5-2)14-13(11)9-6-3/h10,14H,4-9H2,1-3H3 |
InChI-Schlüssel |
MZXIFROELVCKRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=C(N1)CCC)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



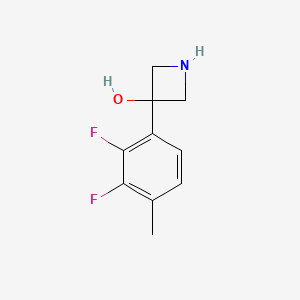

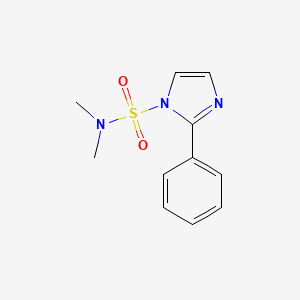
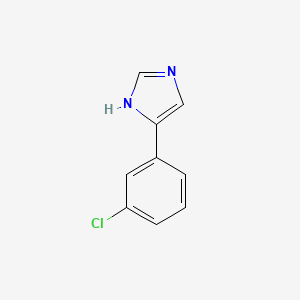
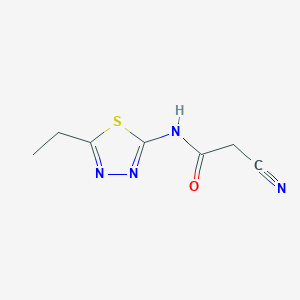
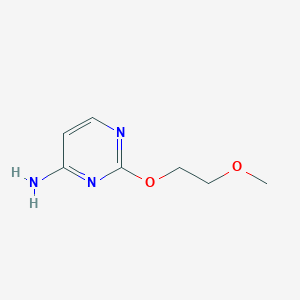
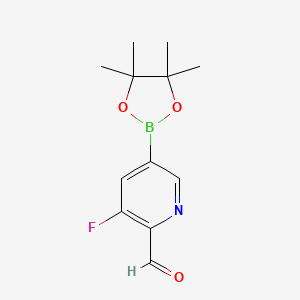
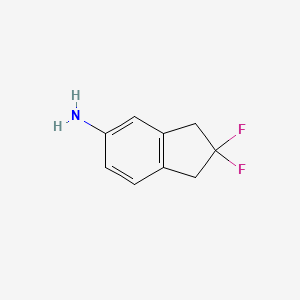
![2-Cyclohexyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B11768696.png)
